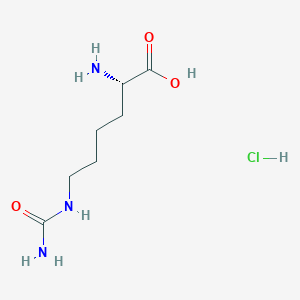
l-Homocitrulline hydrochloride
Overview
Description
L-Homocitrulline hydrochloride is an amino acid derivative that is structurally similar to L-citrulline. It is characterized by the presence of an additional methylene group compared to L-citrulline. This compound is often detected in larger amounts in the urine of individuals with urea cycle disorders and is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .
Scientific Research Applications
L-Homocitrulline hydrochloride has several scientific research applications. It is used as a medical intermediate in the synthesis of polypeptides with promising application prospects . Additionally, it is considered a promising biomarker for monitoring diseases such as chronic renal failure and atherosclerosis . The compound is also relevant in studies related to rheumatoid arthritis, where anti-homocitrulline antibodies have been found to predict joint damage .
Preparation Methods
L-Homocitrulline hydrochloride can be synthesized from L-lysine monohydrochloride. The synthetic route involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-amino group. This is followed by formylation of the δ-amino group with carbamide. The copper ion is then removed via the combination with sulfides or organic acids to release L-homocitrulline in satisfactory yield . This method is environmentally friendly and suitable for industrial production.
Chemical Reactions Analysis
This process involves the reaction of lysine residues with cyanate, which can be derived from urea or catalyzed by the enzyme myeloperoxidase from thiocyanate . The major product formed from this reaction is homocitrulline. Common reagents used in these reactions include cyanate and thiocyanate.
Mechanism of Action
The formation of L-homocitrulline hydrochloride is known as carbamoylation or carbamylation. This process occurs nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. Cyanate is derived either from urea or via a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . The carbamoylation of lysine residues can modify protein structures and ultimately cause metabolic dysfunctions.
Comparison with Similar Compounds
L-Homocitrulline hydrochloride is structurally similar to L-citrulline, with the primary difference being the presence of an additional methylene group in L-homocitrulline . Both compounds contain identical ureido groups, but the side chain of the homocitrulline residue is longer than that of the citrulline residue . Other similar compounds include homoarginine, which is also formed from lysine residues in the presence of cyanate .
Properties
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3.ClH/c8-5(6(11)12)3-1-2-4-10-7(9)13;/h5H,1-4,8H2,(H,11,12)(H3,9,10,13);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINAISIQCGJAL-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)


![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

